molecular formula C12H19NO2 B13221206 2-{[(2,6-Dimethylphenyl)methyl]amino}propane-1,3-diol

2-{[(2,6-Dimethylphenyl)methyl]amino}propane-1,3-diol

Cat. No.: B13221206
M. Wt: 209.28 g/mol
InChI Key: OAZOWIFTGMWQKW-UHFFFAOYSA-N
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Description

2-{[(2,6-Dimethylphenyl)methyl]amino}propane-1,3-diol is an organic compound with the molecular formula C12H19NO2 It is characterized by the presence of a dimethylphenyl group attached to an amino propane-diol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,6-Dimethylphenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 2,6-dimethylbenzylamine with glycidol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-{[(2,6-Dimethylphenyl)methyl]amino}propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

2-{[(2,6-Dimethylphenyl)methyl]amino}propane-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-{[(2,6-Dimethylphenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2,6-Dimethylphenyl)methyl]amino}propane-1,3-diol is unique due to the presence of the dimethylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-[(2,6-dimethylphenyl)methylamino]propane-1,3-diol

InChI

InChI=1S/C12H19NO2/c1-9-4-3-5-10(2)12(9)6-13-11(7-14)8-15/h3-5,11,13-15H,6-8H2,1-2H3

InChI Key

OAZOWIFTGMWQKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CNC(CO)CO

Origin of Product

United States

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